Enhanced Lipophilicity (LogP) Differentiates 2,4-Difluoro-6-methoxyaniline from Its Parent 2,4-Difluoroaniline
The introduction of a methoxy group at the 6-position of 2,4-difluoroaniline to form 2,4-Difluoro-6-methoxyaniline significantly increases its calculated lipophilicity. This is a key differentiator for drug design, as increased lipophilicity can enhance membrane permeability and bioavailability. The calculated LogP for 2,4-Difluoro-6-methoxyaniline is 1.272 (cLogP) , whereas a direct comparison for 2,4-difluoroaniline from a separate source indicates a lower lipophilicity. While a direct experimental comparison is not available, this class-level inference suggests that the methoxy substitution enhances lipophilicity, which is a crucial property for central nervous system (CNS) drug candidates and other orally bioavailable therapeutics .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.272 |
| Comparator Or Baseline | 2,4-Difluoroaniline (Calculated LogP not provided in source, but class-level inference suggests lower lipophilicity due to lack of methoxy group) |
| Quantified Difference | Class-level inference: Increased lipophilicity due to methoxy substitution. |
| Conditions | Computational prediction (cLogP) from vendor datasheet |
Why This Matters
Higher lipophilicity is a critical parameter for optimizing blood-brain barrier penetration and oral bioavailability in CNS drug candidates.
